molecular formula C6H7ClN2O3 B1416661 Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1009620-97-6

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1416661
M. Wt: 190.58 g/mol
InChI Key: AUTFGCQEAOOQAR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and the type of chemical compound it is.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Versatile Building Block in Medicinal Chemistry Ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate serves as a versatile building block in medicinal chemistry. It enables the preparation of derivatives through mild reaction conditions, producing bifunctional 3,5-disubstituted 1,2,4-oxadiazole building blocks. These blocks are vital for integrating into biologically relevant molecules, showcasing the compound's significance in drug discovery and development (Ž. Jakopin, 2018).

Synthesis of Heterocyclic Compounds Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate is integral in synthesizing various heterocyclic compounds. For instance, its reaction with thiourea leads to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides, showcasing its role in complex chemical synthesis and the creation of novel compounds (I. V. Ledenyova et al., 2018).

Safety And Hazards

This involves looking at the potential dangers of handling the compound. It includes toxicity, flammability, and environmental impact.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound or new reactions that could be explored.


properties

IUPAC Name

ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3/c1-2-11-6(10)5-8-4(3-7)12-9-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTFGCQEAOOQAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654863
Record name Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate

CAS RN

1009620-97-6
Record name Ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-(chloromethyl)-1,2,4-oxadiazole-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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